![molecular formula C8H12O2 B2356927 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone CAS No. 2243512-29-8](/img/structure/B2356927.png)
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone
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Overview
Description
1-(2-Oxabicyclo[320]heptan-7-yl)ethanone is a bicyclic organic compound characterized by its unique oxabicycloheptane structure
Preparation Methods
The synthesis of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its stereoselectivity and efficiency in forming the bicyclic structure. Industrial production methods may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further reactions to form the desired compound .
Chemical Reactions Analysis
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, especially under acidic or basic conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size and properties.
3-Oxabicyclo[3.2.0]heptan-2-one: A related compound used as a core building block in organic synthesis.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone, a bicyclic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antibacterial activities, as well as its synthesis and structure-activity relationships.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a bicyclic framework that is significant for its biological interactions.
Antitumor Activity
Research has indicated that derivatives of bicyclic compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells, suggesting a mechanism that involves the disruption of cellular processes essential for tumor growth.
Case Study:
A study published in European Patent Office documents the antitumor activity of 4-oxa-1-azabicyclo(3,2,0)heptan-7-one derivatives, which share structural similarities with this compound. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Antibacterial Activity
In addition to antitumor effects, this compound and its derivatives have been explored for antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
Research Findings:
A comprehensive review highlighted the antibacterial efficacy of bicyclic compounds, noting that modifications to the bicyclic structure can enhance activity against specific bacterial strains . The structure-activity relationship (SAR) studies suggest that substituents on the bicyclic ring significantly influence the overall biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The following table summarizes common synthetic routes:
Synthetic Route | Reagents | Yield |
---|---|---|
Cyclization of enones | Base catalyst (e.g., DBU) | Moderate to high |
Functionalization | Various electrophiles | Variable |
Properties
IUPAC Name |
1-(2-oxabicyclo[3.2.0]heptan-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-10-8(6)7/h6-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCFXSLFGKWOME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2C1OCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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